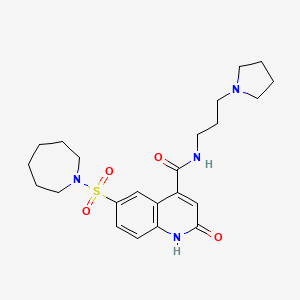

![molecular formula C16H15FN4O2 B2713709 3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide CAS No. 2097862-21-8](/img/structure/B2713709.png)

3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

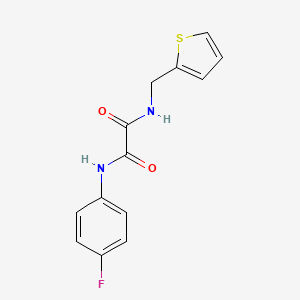

The compound “3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrrolidine ring, a carboxamide group, and a fluorine atom .

Molecular Structure Analysis

The molecule contains a pyridine ring and a pyrrolidine ring, which are both five-membered rings with one nitrogen atom. The pyrrolidine ring is a saturated ring (all single bonds), while the pyridine ring is unsaturated (contains double bonds). The presence of these rings can significantly influence the molecule’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The pyrrolidine ring can participate in reactions involving the nitrogen atom, such as protonation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For instance, the presence of a fluorine atom could increase its stability and lipophilicity, potentially enhancing its ability to cross biological membranes .Aplicaciones Científicas De Investigación

Discovery and Medicinal Chemistry

The compound's framework has been explored in the discovery of selective kinase inhibitors, such as the Met kinase superfamily, showing potential in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrate potent enzyme inhibition and improved solubility and selectivity, indicating its role in tumor stasis and advancing into clinical trials (Schroeder et al., 2009).

Synthetic Methodology and Computational Studies

The compound is utilized in synthesizing novel structures, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, through water-mediated synthesis. Computational studies and non-linear optical (NLO) properties, along with molecular docking analyses, have highlighted its potential in inhibiting tubulin polymerization and exhibiting anticancer activity (Jayarajan et al., 2019).

Material Science and Optical Applications

Investigations into materials science have also been prominent, where complexes like [Co(3-fba)2(na)2(H2O)2] and [Ni(3-fba)2(na)2(H2O)2], incorporating 3-fluorobenzoate and pyridine-3-carboxamide, exhibit unique structural and optical properties. These complexes show potential as optical materials due to their absorption edges and emission behaviors, indicating applications in semiconductor structures and fluorescence studies (Özbek et al., 2019).

Antimicrobial and Antitubercular Activities

Carboxamide derivatives, including those similar to the queried compound, have been synthesized and screened for their antimicrobial and antitubercular activities. Notably, certain derivatives have shown to be more potent than reference drugs like Pyrazinamide and Streptomycin, underscoring their significance in developing new therapeutic agents (Bodige et al., 2020).

Propiedades

IUPAC Name |

3-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O2/c17-14-10-18-4-3-13(14)16(23)20-8-11-6-12(9-19-7-11)21-5-1-2-15(21)22/h3-4,6-7,9-10H,1-2,5,8H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUCIBRXJQPYLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2713630.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole](/img/structure/B2713633.png)

![6-isopropyl-N-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2713642.png)